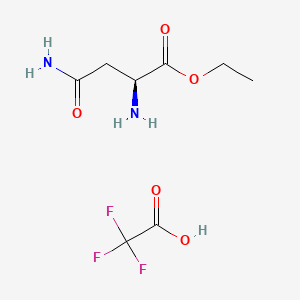
O-Ethyl-L-asparagine mono(perfluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl-L-asparagine mono(perfluoroacetate): is a chemical compound with the molecular formula C8H13F3N2O5 and a molecular weight of 274.19 g/mol This compound is a derivative of L-asparagine, an amino acid, and is modified with an ethyl group and a perfluoroacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of O-Ethyl-L-asparagine mono(perfluoroacetate) may involve large-scale esterification and fluorination processes. These methods are optimized for efficiency and yield, often utilizing advanced equipment and techniques to maintain consistent quality and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: O-Ethyl-L-asparagine mono(perfluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The perfluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, O-Ethyl-L-asparagine mono(perfluoroacetate) is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new compounds and materials .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It can serve as a model compound for understanding the behavior of fluorinated amino acids in biological systems .
Medicine: Its unique properties may enhance the efficacy and stability of pharmaceutical compounds .
Industry: In industrial applications, this compound is used in the development of specialty chemicals and materials. Its fluorinated structure imparts unique properties, such as increased stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of O-Ethyl-L-asparagine mono(perfluoroacetate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The perfluoroacetate group may enhance the compound’s binding affinity and stability, leading to more potent effects .
Vergleich Mit ähnlichen Verbindungen
- O-Methyl-L-asparagine mono(perfluoroacetate)
- O-Propyl-L-asparagine mono(perfluoroacetate)
- O-Butyl-L-asparagine mono(perfluoroacetate)
Comparison: Compared to similar compounds, O-Ethyl-L-asparagine mono(perfluoroacetate) is unique due to its specific ethyl group and perfluoroacetate moiety. These structural features confer distinct chemical and physical properties, such as increased hydrophobicity and stability. The compound’s unique properties make it suitable for specific applications where other similar compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
84787-82-6 |
|---|---|
Molekularformel |
C8H13F3N2O5 |
Molekulargewicht |
274.19 g/mol |
IUPAC-Name |
ethyl (2S)-2,4-diamino-4-oxobutanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H12N2O3.C2HF3O2/c1-2-11-6(10)4(7)3-5(8)9;3-2(4,5)1(6)7/h4H,2-3,7H2,1H3,(H2,8,9);(H,6,7)/t4-;/m0./s1 |
InChI-Schlüssel |
XQMICXHAAXGEHP-WCCKRBBISA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCOC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


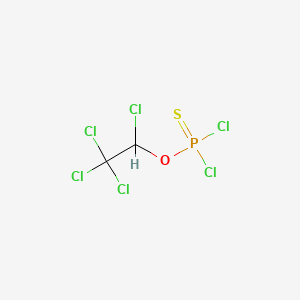
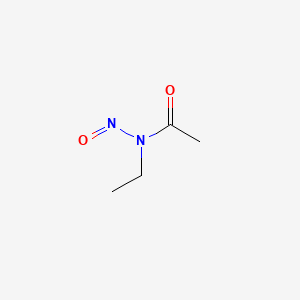
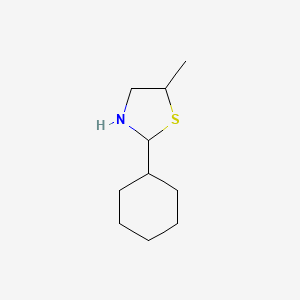
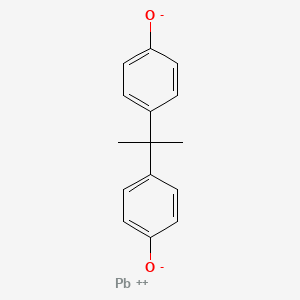
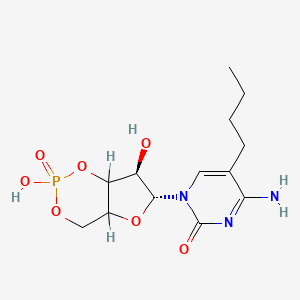
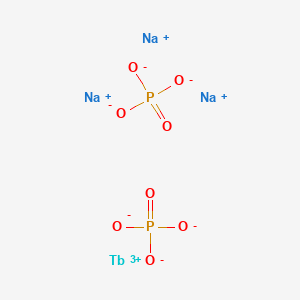

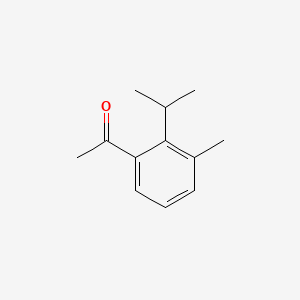
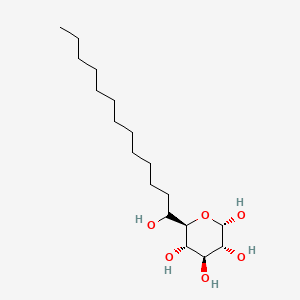

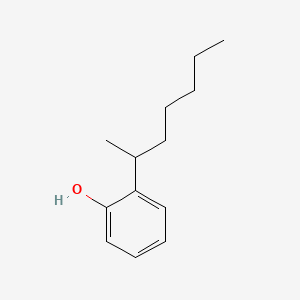
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)
![(3S)-3-[(3R)-hexan-3-yl]oxolane-2,5-dione](/img/structure/B12662398.png)

